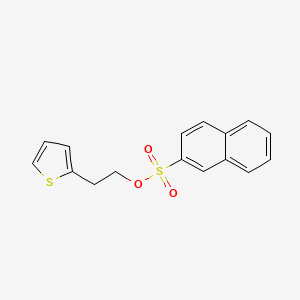methanone CAS No. 683786-78-9](/img/structure/B12538034.png)
[4-Chloro-3-(difluoromethyl)thiophen-2-yl](1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a chloro and difluoromethyl group, along with a pyrrole moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical method used for synthesizing thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they often result in modified thiophene or pyrrole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules with potential biological activity . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The unique structure of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone makes it a valuable candidate for drug discovery and development. Additionally, in the field of material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in anticancer research, thiophene derivatives may inhibit key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique combination of a chloro and difluoromethyl group in 4-Chloro-3-(difluoromethyl)thiophen-2-ylmethanone distinguishes it from these compounds, potentially offering different pharmacological properties and applications.
Propiedades
Número CAS |
683786-78-9 |
|---|---|
Fórmula molecular |
C10H6ClF2NOS |
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
[4-chloro-3-(difluoromethyl)thiophen-2-yl]-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H6ClF2NOS/c11-5-4-16-9(7(5)10(12)13)8(15)6-2-1-3-14-6/h1-4,10,14H |
Clave InChI |
KQIAQSGMXGBMIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)C2=C(C(=CS2)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


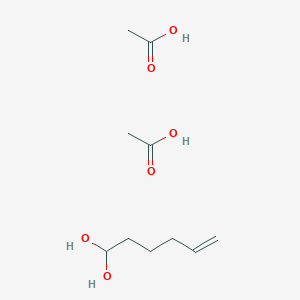
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)

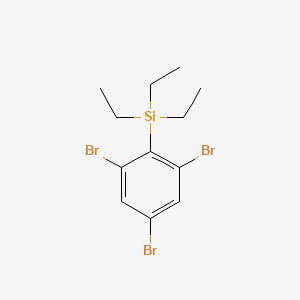
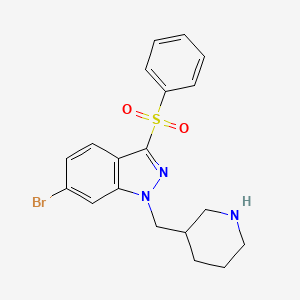
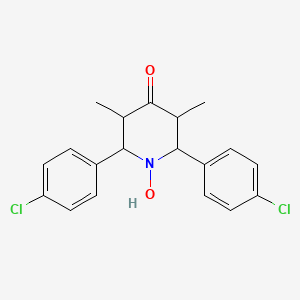

![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
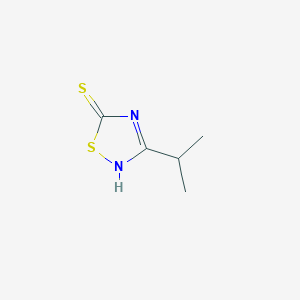
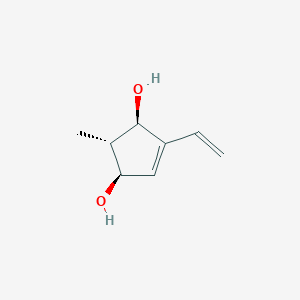
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
